- Preparation of sulfonate-ionic liquid with low halide content using microreactor, Korea, , ,
Cas no 45470-32-4 (1,3-Dimethylimidazolium)

1,3-Dimethylimidazolium structure
Nome del prodotto:1,3-Dimethylimidazolium
1,3-Dimethylimidazolium Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-dimethyl-1,2-dihydroimidazol-1-ium
- 1,3-dimethylimidazol-1-ium
- [dmim]
- 1,3-DIMETHYLIMIDAZOLIUM
- CS-0184054
- CHEBI:61322
- 1,3-dimethylimidazolenyl carbene
- 45470-32-4
- DTXCID2028066
- AKOS032954361
- DTXSID1048095
- Q27131029
- (dmim)
- CHEMBL1229272
- 1,3-dimethyl-1H-imidazol-3-ium
- 1,3-dimethylimidazolium dimethylphosphite
- 1,3-Dimethylimidazolium
-
- Inchi: InChI=1S/C5H9N2/c1-6-3-4-7(2)5-6/h3-5H,1-2H3/q+1
- Chiave InChI: HVVRUQBMAZRKPJ-UHFFFAOYSA-N
Proprietà calcolate
- Massa esatta: 97.076573296Da
- Massa monoisotopica: 97.076573296Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 7
- Conta legami ruotabili: 0
- Complessità: 55.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.1
- Superficie polare topologica: 8.8Ų
1,3-Dimethylimidazolium Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 10 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Toluene ; cooled; 1 h, rt
Riferimento
- Removal of Organic Sulfur from Hydrocarbon Resources Using Ionic LiquidsEnergy & Fuels, 2008, 22(5), 3303-3307,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Riferimento
- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazolesPhosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57,
Metodo di produzione 4
Condizioni di reazione
1.1 20 min, 0 °C; 120 min, 0 °C
Riferimento
- Chloroperoxidase from Caldariomyces fumago is active in the presence of an ionic liquid as co-solventBiotechnology Letters, 2004, 26(23), 1815-1819,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt; 24 h, 70 °C
Riferimento
- 1H NMR Evaluation of Polar and Nondeuterated Ionic Liquids for Selective Extraction of Cellulose and Xylan from Wheat BranACS Sustainable Chemistry & Engineering, 2014, 2(9), 2204-2210,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- A simple, efficient and green procedure for Knoevenagel reaction in [MMIm][MSO4] ionic liquidCatalysis Communications, 2008, 9(8), 1779-1781,
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Toluene ; rt; cooled; 20 - 30 °C; 2 h, rt
Riferimento
- Method for preparing dialkylimidazolium bis(trifluoromethanesulfonyl)imide as electrolyte additive of lithium-ion battery, China, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- A mild and efficient procedure for alkenols oxyselenocyclization by using ionic liquidsJournal of Physical Organic Chemistry, 2019, 32(5),,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Toluene ; rt; 2 h, rt
Riferimento
- Study on preparation of room-temperature ionic liquids 1-alkyl-3-methylimidazole methyl sulfate and its electrical conductivity investigationJingxi Yu Zhuanyong Huaxuepin, 2007, 15(10), 16-18,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Toluene ; 0 °C
Riferimento
- Electrosynthesis and electrochemical characterisation of polypyrrole in 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate and 1,2-dimethylimidazolium methylsulfate. Application to the detection of copper in aqueous solutionsInternational Journal of Environmental Analytical Chemistry, 2022, 102(17), 5166-5178,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Toluene ; < 40 °C; 1 h, rt
Riferimento
- Synthesis of salidroside analog 4,4-di(4-hydroxyphenyl)pentyl-β-D-glucopyranoside, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Toluene ; 0 °C; < 40 °C; 1 h, rt
Riferimento
- Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anionsGreen Chemistry, 2002, 4(5), 407-413,
Metodo di produzione 13
Condizioni di reazione
1.1 48 h, rt
Riferimento
- Volumetric Properties of Aqueous Ionic-Liquid Solutions at Different TemperaturesJournal of Chemical & Engineering Data, 2015, 60(6), 1750-1755,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Preparation of ionic fluids by treatment of amines, phosphines, imidazoles, pyridines, triazoles, and pyrazoles with dialkyl sulfates followed by ion exchange., European Patent Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Riferimento
- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazolesPhosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57,
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Toluene ; < 40 °C; 1 h, rt
1.2 Catalysts: Sulfuric acid , Water ; rt → 70 °C
1.2 Catalysts: Sulfuric acid , Water ; rt → 70 °C
Riferimento
- Alkyl Chain Interaction at the Surface of Room Temperature Ionic Liquids: Systematic Variation of Alkyl Chain Length (R = C1-C4, C8) in both Cation and Anion of [RMIM][R-OSO3] by Sum Frequency Generation and Surface TensionJournal of Physical Chemistry B, 2009, 113(4), 923-933,
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Preparation of quaternary ammonium salt ionic liquid free of halogen ions and Na ions, China, , ,
1,3-Dimethylimidazolium Raw materials
- Sulfuric acid,monomethyl ester
- 1-Methylimidazole
- 1,3-dimethylimidazole-2(3h)-thione
- 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-
1,3-Dimethylimidazolium Preparation Products
1,3-Dimethylimidazolium Letteratura correlata
-
Weijia Huang,Danxing Zheng,Changxing Xia,Lejun Feng,Li Dong,Peixue Jiang Phys. Chem. Chem. Phys. 2017 19 16242
-
2. Cu(i)-containing room temperature ionic liquids as selective and reversible absorbents for propyneJin Hyung Kim,Jelliarko Palgunadi,Deb Kumar Mukherjee,Hyun Joo Lee,Honggon Kim,Byoung Sung Ahn,Minserk Cheong,Hoon Sik Kim Phys. Chem. Chem. Phys. 2010 12 14196
-
Victor M. Chernyshev,Oleg V. Khazipov,Maxim A. Shevchenko,Andrey Yu. Chernenko,Alexander V. Astakhov,Dmitry B. Eremin,Dmitry V. Pasyukov,Alexey S. Kashin,Valentine P. Ananikov Chem. Sci. 2018 9 5564
-
Lauren Myles,Rohitkumar G. Gore,Nicholas Gathergood,Stephen J. Connon Green Chem. 2013 15 2740
-
Li Jiang,Bodong Zhang,Guillaume Médard,Ari Paavo Seitsonen,Felix Haag,Francesco Allegretti,Joachim Reichert,Bernhard Kuster,Johannes V. Barth,Anthoula C. Papageorgiou Chem. Sci. 2017 8 8301
45470-32-4 (1,3-Dimethylimidazolium) Prodotti correlati
- 249285-50-5(1-Benzenesulfonate 1,2-Ethanediol)
- 1153823-55-2(3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid)
- 73831-12-6(BENZOIC ACID, 4-(AMINOMETHYL)-3-METHYL-)
- 2243975-76-8((5-Methyl-2-phenylphenyl)boronic acid)
- 2172319-44-5(7-(propan-2-yl)-2-oxaspiro4.5decan-1-ylmethanesulfonamide)
- 57356-79-3(2-Cyclohexen-1-one, 4-hydroxy-3-methyl-)
- 2228444-56-0(1-[(3,3-Dimethylcyclopentyl)methyl]cyclopropan-1-ol)
- 868983-29-3(N-{3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide)
- 1363405-50-8(Ethyl 5-Hydroxypyrazolo1,5-Apyrimidine-2-carboxylate)
- 1806986-56-0(4-Cyano-5-(difluoromethyl)-2-hydroxypyridine-3-sulfonamide)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
